4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Description
4-Methyl-4H-1,2,4-triazol-3-amine hydroiodide is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the 4-position and an amine group at the 3-position, forming a hydroiodide salt. This compound is structurally related to other triazole derivatives, which are widely studied for their diverse applications in pharmaceuticals, materials science, and explosives due to their tunable electronic and steric properties .
Properties
IUPAC Name |
4-methyl-1,2,4-triazol-3-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.HI/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCSJSTNBVDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857371-41-6 | |
| Record name | 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Synthesis of the Triazole Core
The core 4-methyl-4H-1,2,4-triazol-3-amine is generally synthesized via cyclization reactions involving hydrazine derivatives and suitable carbon sources. A typical route involves:
- Condensation of methylhydrazine with suitable carbonyl compounds (e.g., formic acid derivatives or aldehydes).
- Cyclization under acidic or basic conditions to form the 1,2,4-triazole ring.
Step 2: Reaction with Hydroiodic Acid
The key step involves reacting the synthesized 4-methyl-4H-1,2,4-triazol-3-amine with hydroiodic acid:
C₄H₆N₄ + HI → C₃H₇IN₄ (hydroiodide salt)
- The reaction is typically carried out under controlled conditions, often in an inert solvent such as ethanol or acetic acid.
- The molar ratio of hydroiodic acid to the amine is usually 1:1 or slightly excess (up to about 7 equivalents as per patent data) to ensure complete conversion.
Step 3: Purification
- The reaction mixture is concentrated by evaporating the solvent under reduced pressure.
- The crude product is purified through recrystallization from solvents such as ethanol, methanol, or water.
- The purified product is then dried under vacuum to obtain the final hydroiodide salt.
Reaction Conditions and Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 25°C | For initial reaction; elevated temperatures (up to 70°C) may be used for certain steps |
| Reaction Time | 2–24 hours | Depending on the scale and conditions |
| Molar Ratio of HI | Up to 7 equivalents | Ensures complete protonation and salt formation |
| Solvent | Ethanol, methanol, or water | Facilitates dissolution and recrystallization |
Data Table: Summary of Preparation Conditions
Research Findings and Notes
- The synthesis process benefits from using excess hydroiodic acid to drive the formation of the hydroiodide salt, which enhances stability and solubility.
- The reaction is sensitive to moisture; thus, anhydrous conditions are preferred during the salt formation.
- Crystallization parameters, such as solvent choice and cooling rate, significantly influence the purity and yield of the final product.
- The process is scalable, with laboratory protocols adaptable to industrial synthesis, provided strict control of temperature and molar ratios.
Chemical Reactions Analysis
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-4H-1,2,4-triazol-3-amine hydroiodide has been investigated for its potential therapeutic properties. Key applications include:
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. This compound has been explored for its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research indicates that triazole compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis .
Agricultural Applications
Triazole compounds are widely used in agriculture as fungicides. The hydroiodide form of 4-methyl-4H-1,2,4-triazol-3-amine may serve as a precursor for synthesizing agricultural chemicals that protect crops from fungal diseases. Its effectiveness in inhibiting fungal growth can enhance crop yield and quality .
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex chemical entities due to its reactive triazole ring. This property is valuable in the development of pharmaceuticals and agrochemicals .
- Reactions Involving Substitution and Oxidation : The triazole ring can undergo various chemical reactions such as oxidation and substitution, allowing for the introduction of diverse functional groups into synthesized compounds.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations compared to control groups. This supports the potential use of this compound in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Research conducted by Pharmaceutical Research highlighted the anticancer properties of triazole derivatives. The study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes . Its unique structure allows it to act as a pharmacophore, a part of a molecule responsible for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The position and nature of substituents on the triazole ring significantly influence molecular properties. Below is a comparative analysis of key analogs:
Key Observations :
- Ionic vs. Neutral Forms : The hydroiodide salt form improves solubility in polar solvents, which is critical for pharmaceutical formulations, whereas neutral triazole derivatives (e.g., HM-I) are favored in explosive applications due to stability .
Corrosion Inhibition :
4-Methyl-4H-1,2,4-triazole-3-thiol (a related compound) demonstrates corrosion inhibition in sulfuric acid, suggesting that the hydroiodide salt may exhibit similar properties due to its ability to adsorb onto metal surfaces via lone pairs from nitrogen and sulfur atoms .
Pharmaceutical Potential :
Triazole-3-amine derivatives, such as N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine, show anticancer activity by inducing cell cycle arrest and mitochondrial dysfunction. The methyl substituent in the target compound could modulate bioavailability and metabolic stability .
Energetic Materials :
HM-I, a nitro-substituted triazole-3-amine, achieves a detonation velocity of 8,960 m/s, highlighting the role of electron-withdrawing groups in enhancing explosive performance. In contrast, the methyl group in the target compound may reduce energy density but improve thermal stability .
Analytical and Predictive Data
- Collision Cross-Section (CCS) : For the ethyl analog (4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide), CCS values range from 120.2–131.1 Ų for cationic adducts ([M+H]+, [M+Na]+), which are predictive of the target compound’s behavior in ion mobility spectrometry .
- Synthetic Pathways: Microwave-assisted synthesis (150 W, 120°C) using nanocatalysts (e.g., TiO2-supported ionic liquids) is effective for triazole derivatives, suggesting scalable routes for the target compound .
Biological Activity
4-Methyl-4H-1,2,4-triazol-3-amine hydroiodide is a derivative of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its nitrogen-containing heterocyclic structure, which is known to interact with various biological targets.
The molecular formula of this compound is . Its structure includes a triazole ring, which is crucial for its biological activity. The presence of the methyl group at the 4-position enhances its lipophilicity and potential interactions with biological macromolecules.
The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor ligand. The triazole moiety can form hydrogen bonds and coordinate with metal ions in active sites of enzymes, potentially inhibiting their function. This interaction may lead to various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against a range of bacteria and fungi. For instance:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Triazole Derivative B | Escherichia coli | 16 µg/mL |
| Triazole Derivative C | Candida albicans | 8 µg/mL |
These findings suggest that modifications in the triazole structure can enhance antimicrobial potency.
Anticancer Activity
The anticancer potential of triazoles has also been explored extensively. In vitro studies have shown that various triazole derivatives can inhibit cancer cell proliferation. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 5.0 |
| Another Triazole Derivative | MCF7 (breast cancer) | 3.5 |
The presence of electron-donating groups like methyl at specific positions appears to enhance cytotoxicity against cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives found that those with hydrophobic substituents exhibited increased activity against Gram-positive bacteria. The study concluded that the hydrophobic interactions facilitated better penetration through bacterial membranes.
- Cytotoxicity Assessment : A comprehensive evaluation of various triazole derivatives indicated that compounds with a methyl group at the 4-position showed superior cytotoxic effects in multiple cancer cell lines compared to their counterparts lacking this substitution.
Q & A
Q. What are the established synthetic routes for 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide, and how can reaction conditions be optimized?
The compound is typically synthesized via alkylation or cyclization of 1,2,4-triazole precursors. For example, alkyl halides can react with 4-amino-1,2,4-triazole derivatives in methanol under basic conditions (e.g., NaOH) to introduce substituents . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Purification often employs recrystallization from ethanol or methanol, monitored by TLC for intermediate validation .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at position 4) and amine protons.
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- Elemental analysis : Verify stoichiometry, especially for hydroiodide salt formation.
Q. How do solubility and stability influence experimental design for this compound?
The hydroiodide salt enhances aqueous solubility compared to the free base, critical for biological assays. Stability studies (e.g., TGA/DSC) under varying pH and temperature guide storage conditions (e.g., desiccated, −20°C). Solvent selection for reactions should avoid protic solvents that may displace the iodide counterion .
Advanced Research Questions
Q. How can crystallographic disorder in 4-methyl-4H-1,2,4-triazol-3-amine derivatives be addressed during refinement?
Disorder in alkyl or aromatic substituents (e.g., methylpropyl groups) is common. Use SHELXL’s PART instruction to model split positions with occupancy refinement. Restrain bond distances and angles to stabilize geometry. Validate with residual density maps and R-factors .
Q. What strategies are used to evaluate the pharmacological activity of this compound, and how are data contradictions resolved?
- Docking studies : Screen against target enzymes (e.g., fungal CYP51 for antifungals) using AutoDock or Schrödinger .
- In vitro assays : Compare IC₅₀ values across cell lines to identify selectivity. Contradictory bioactivity may arise from assay conditions (e.g., pH, serum proteins). Replicate under standardized protocols and use orthogonal assays (e.g., SPR vs. fluorescence) .
Q. How does stereochemistry at the triazole ring impact biological activity?
Chiral centers (e.g., from substituents) can alter binding affinity. Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis, then test using enantioselective assays (e.g., HPLC with chiral columns). Example: Racemic vs. resolved forms of triazole-isoxazole hybrids show divergent stress-response modulation .
Q. What methodologies troubleshoot low yields in alkylation reactions during synthesis?
Q. How are structure-activity relationships (SARs) systematically investigated for triazole derivatives?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., halides, methyl) at positions 3 or 5.
- Bioisosteric replacement : Swap thiol (-SH) for sulfonyl (-SO₂-) groups to modulate lipophilicity.
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
